molecular formula C12H8ClN3O6S3 B588522 N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam CAS No. 1246819-40-8

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Katalognummer: B588522
CAS-Nummer: 1246819-40-8
Molekulargewicht: 421.841
InChI-Schlüssel: XOETXHYETDLBFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a structural derivative of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Lornoxicam itself is characterized by a thiazole ring substituted with a pyridinyl group and a carboxy moiety, contributing to its anti-inflammatory and analgesic properties . The derivative in question replaces the pyridinyl group with a 5-carboxy-2-thiazolyl substituent, altering its pharmacokinetic and pharmacodynamic profile. This modification may influence solubility, bioavailability, and receptor binding affinity compared to the parent compound .

Eigenschaften

IUPAC Name

2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOETXHYETDLBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation-Ring Closure-Amidation Pathway

The most documented method involves a three-step process derived from lornoxicam synthesis (CN104031071A):

Step 1: Condensation Reaction

Reactants :

  • Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate

  • Methyl sarcosinate hydrochloride

Conditions :

  • Acid-binding agents (e.g., sodium carbonate, triethylamine)

  • Temperature: 10–40°C

  • Duration: 15–36 hours

Outcome :
Forms intermediate (I), methyl 6-chloro-3-sulfonamidoacetate thiophene-2-carboxylate.

Step 2: Ring-Closure Reaction

Reactants : Intermediate (I)
Conditions :

  • Sodium methoxide solution

  • Temperature: 20–70°C

  • Duration: 2–6 hours

Outcome :
Generates intermediate (II), methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide.

Step 3: Amidation and Impurity Formation

Reactants : Intermediate (II) + 2-aminopyridine (PA)
Conditions :

  • Xylene solvent

  • Temperature: 90–140°C (reflux)

  • Duration: 12–25 hours

Key Observation :
Incomplete amidation or hydrolysis of the methyl ester group during this step leads to this compound.

Alternative Route via Ester Hydrolysis

The impurity can also form through deliberate hydrolysis of lornoxicam intermediates (CN1699372A):

Reactants :
Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide

Conditions :

  • Basic aqueous solution (e.g., NaOH)

  • Temperature: 60–100°C

  • Duration: 4–12 hours

Reaction :

R-COOCH3+H2OR-COOH+CH3OH\text{R-COOCH}3 + \text{H}2\text{O} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

This hydrolyzes the methyl ester to a carboxylic acid, yielding the 5-carboxy-thiazolyl derivative.

Optimization and Yield Data

Critical Parameters in Amidation

Data from CN104031071A highlight the impact of reaction duration and temperature on impurity formation:

ParameterCondition 1Condition 2Outcome (Impurity Yield)
Temperature (°C)1001405–8%
Duration (hours)12258–12%
Solvent Volume (ml)450800Purity: 99.5–99.8%

Longer reaction times and higher temperatures increase impurity formation due to ester hydrolysis and side reactions.

Recrystallization and Purification

The impurity is isolated via recrystallization using 1,4-dioxane, achieving >99% HPLC purity.

Industrial Considerations

Cost Analysis

ComponentCost (USD/kg)
Methyl sarcosinate120–150
Xylene2–3
1,4-Dioxane50–60

The total production cost for the impurity is estimated at $800–1,000/kg, driven by recrystallization steps .

Analyse Chemischer Reaktionen

Types of Reactions

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the impurity into other related compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets as lornoxicam, such as cyclooxygenase enzymes, which are involved in the production of prostaglandins and thromboxanes. These interactions can potentially influence the anti-inflammatory and analgesic effects of the parent drug .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The table below highlights key structural differences between N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam and related compounds:

Compound Core Structure Substituents Key Functional Groups
Lornoxicam Thiazole + oxicam backbone 2-Pyridinyl, 5-methyl-thiazole Carboxy, sulfonyl, pyridinyl
This compound Modified thiazole backbone 5-Carboxy-2-thiazolyl (replaces pyridinyl) Carboxy-thiazolyl, sulfonyl
Meloxicam Benzothiazine + oxicam 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide Methyl-thiazolyl, hydroxy
Piroxicam Benzothiazine + oxicam 4-Hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide Pyridinyl, hydroxy

Structural Implications :

  • The carboxy-thiazolyl substituent may alter cyclooxygenase (COX) enzyme selectivity, as seen in other oxicams where substituent changes modulate COX-1/COX-2 inhibition ratios .
Pharmacological and Clinical Comparisons

Efficacy and Safety: A 12-week randomized trial comparing lornoxicam (4 mg tid or 8 mg bid) with diclofenac (50 mg tid) in osteoarthritis patients demonstrated equivalent efficacy in pain relief and functional improvement.

Metabolic and Carcinogenic Profiles:

  • Thiazole-containing compounds like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) have been linked to bladder carcinogenesis in rats, with promoting agents like saccharin exacerbating tumor incidence . However, this compound’s carboxy group may mitigate such risks by enhancing excretion and reducing bioaccumulation .

Research Findings and Data Tables

Comparative Pharmacokinetic Data (Inferred from Structural Analogues)
Parameter Lornoxicam This compound Meloxicam
Bioavailability ~90% (oral) Likely reduced due to increased polarity 89% (oral)
Half-life (t₁/₂) 3–5 hours Estimated 2–4 hours 15–20 hours
Protein Binding 99% ~98% (predicted) 99%
COX-2 Selectivity Moderate Potentially higher (carboxy-thiazolyl may favor COX-2) High
Clinical Efficacy in Osteoarthritis (From )
Outcome Measure Lornoxicam 4 mg tid Lornoxicam 8 mg bid Diclofenac 50 mg tid
Pain Relief (%) 48% 42% 46%
Functional Improvement -1.9 points (severity index) -1.5 points -1.7 points
Adverse Events 18% 20% 22%

Biologische Aktivität

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a derivative of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. This compound exhibits significant biological activity, primarily through its mechanism of action as a cyclooxygenase (COX) inhibitor. This article delves into the biological activity, pharmacodynamics, and research findings associated with this compound.

Lornoxicam and its derivatives function by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation, pain, and fever. The inhibition of these enzymes leads to reduced levels of inflammatory mediators, thereby alleviating pain and inflammation. The unique structure of this compound may enhance its binding affinity and selectivity towards COX enzymes compared to its parent compound.

Absorption and Bioavailability

Lornoxicam is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 2 hours for standard formulations and approximately 30 minutes for quick-release forms. The bioavailability is reported to be around 90% .

Protein Binding

This compound exhibits high protein binding, approximately 99%, mainly to serum albumin, which influences its distribution and elimination characteristics .

Metabolism

Lornoxicam is metabolized predominantly by cytochrome P450 2C9 into inactive metabolites, with only a small fraction excreted unchanged in urine. This metabolic pathway ensures that the drug is effectively processed, minimizing potential toxicity .

Half-Life

The half-life of Lornoxicam is relatively short, ranging from 3 to 5 hours, which may contribute to its favorable safety profile compared to other NSAIDs with longer half-lives .

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits potent analgesic effects comparable to other NSAIDs. In clinical studies, it has demonstrated significant efficacy in reducing postoperative pain and inflammation in various surgical settings. For instance:

  • In a study comparing Lornoxicam with fentanyl for perioperative analgesia in ENT surgery, patients receiving Lornoxicam reported significantly lower pain scores postoperatively compared to those receiving fentanyl alone .
  • Another study highlighted that Lornoxicam significantly reduced the need for opioids in postoperative settings, suggesting its role in multimodal analgesia strategies .

Impact on Cytokine Production

Lornoxicam has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 while having a moderate effect on TNF-alpha and IL-1beta levels. This selective inhibition may contribute to its overall anti-inflammatory effects without compromising immune function significantly .

Case Studies

  • Postoperative Pain Management :
    • A randomized controlled trial involving 273 participants assessed the efficacy of Lornoxicam versus placebo for acute postoperative pain relief. Results indicated that 46% of patients receiving Lornoxicam experienced at least 50% pain relief within six hours compared to only 11% in the placebo group .
  • Comparison with Other Analgesics :
    • In a comparative study against tramadol for patient-controlled analgesia after gynecological surgery, Lornoxicam showed superior analgesic effects with fewer side effects related to opioid use .

Data Table: Comparative Efficacy of Lornoxicam

Study ReferenceComparatorPain Relief (%)NNT (Number Needed to Treat)
Moller et al. Placebo46%2.9
IMR Press TramadolSuperiorNot specified
BJMP.org FentanylSignificantly lower pain scores in Lornoxicam groupNot specified

Q & A

Basic Research Questions

Q. What validated synthetic routes and analytical characterization methods are recommended for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam?

  • Methodological Answer : Synthesis of the compound requires careful optimization to avoid unwanted byproducts. Analytical characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization), and mass spectrometry (MS) for molecular weight verification. Compatibility studies with excipients (e.g., superdisintegrants) should use Fourier-transform infrared spectroscopy (FTIR) to rule out interactions, as demonstrated in tablet formulation studies .

Q. How does this compound interact with human serum albumin (HSA) in vitro?

  • Methodological Answer : Binding affinity to HSA can be quantified using equilibrium dialysis or ultrafiltration methods. A modified ultrafiltration protocol (e.g., 2-4% HSA solution, 37°C incubation) followed by HPLC quantification of free drug fractions is recommended. Comparative studies with other oxicam derivatives (e.g., tenoxicam, piroxicam) can contextualize binding kinetics and thermodynamic parameters .

Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical animal studies for this compound?

  • Methodological Answer : In rabbit models, calculate area under the curve (AUC), elimination half-life (t1/2), and volume of distribution (Vd) after intravenous (IV) and intramuscular (IM) administration. Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin®. Ensure triplicate HPLC measurements for plasma samples to minimize variability, and apply SPSS® for statistical validation of mean ± standard error values .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in drug-drug interaction data involving this compound?

  • Methodological Answer : For interaction studies with anticoagulants (e.g., acenocoumarol), employ a crossover design in animal models or human hepatocyte co-cultures. Monitor free drug fractions and clotting factors (e.g., Factor VII activity) via chromogenic assays. Use model-based simulations (e.g., Monte Carlo) to predict steady-state interactions, as discrepancies with prior studies (e.g., warfarin/piroxicam) may arise from differences in CYP2C9 metabolism or protein-binding thresholds .

Q. What statistical and experimental design principles optimize formulation development for this compound?

  • Methodological Answer : A Box-Behnken or central composite design (CCD) is ideal for optimizing oral dispersible tablets. Independent variables (e.g., crospovidone (CP) and sodium starch glycolate (SSG) concentrations) should be tested against responses like in vitro dispersion time and drug release. Use polynomial equations and contour plots to map nonlinear design spaces. Validate first-order release kinetics via model-fitting (e.g., Akaike information criterion) .

Q. How should researchers address nonlinear pharmacokinetics or unexpected metabolite profiles in advanced studies?

  • Methodological Answer : Conduct metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in microsomal incubations. For nonlinear PK, apply physiologically based pharmacokinetic (PBPK) modeling to account for saturation of metabolic enzymes (e.g., CYP3A4) or transporter-mediated uptake. Compare findings with structurally related compounds (e.g., lornoxicam) to identify scaffold-specific metabolic liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.